molecular formula C24H21N9O5 B11558681 2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

Cat. No.: B11558681
M. Wt: 515.5 g/mol
InChI Key: YXHCIHIKVQJMMS-DHRITJCHSA-N
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Description

2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL is a complex organic compound with significant potential in various scientific fields This compound features a triazine ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with different functional groups attached to the triazine ring.

Scientific Research Applications

2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different functional groups, such as:

Uniqueness

What sets 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL apart is its unique combination of nitro and amino groups, which provide a balance of reactivity and stability.

Properties

Molecular Formula

C24H21N9O5

Molecular Weight

515.5 g/mol

IUPAC Name

2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C24H21N9O5/c1-14-6-7-18(12-15(14)2)27-23-28-22(26-17-8-10-19(11-9-17)32(35)36)29-24(30-23)31-25-13-16-4-3-5-20(21(16)34)33(37)38/h3-13,34H,1-2H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

YXHCIHIKVQJMMS-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)C

Origin of Product

United States

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